2-Heptyl capronate

Description

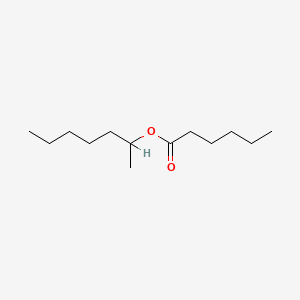

2-Heptyl capronate (IUPAC name: 2-heptyl hexanoate) is an ester derived from 2-heptanol and hexanoic acid. Its molecular formula is C₁₃H₂₆O₂, with a molecular weight of 214.34 g/mol. Structurally, it consists of a branched heptyl chain (secondary alcohol-derived) esterified with a linear hexanoate group.

Properties

CAS No. |

6624-58-4 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

heptan-2-yl hexanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-8-10-12(3)15-13(14)11-9-7-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

PPQPRIGCIRJGJH-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)OC(=O)CCCCC |

Canonical SMILES |

CCCCCC(C)OC(=O)CCCCC |

Other CAS No. |

6624-58-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl capronate can be synthesized through the esterification reaction between hexanoic acid and 1-methylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 1-methylhexyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl capronate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Hexanoic acid and 1-methylhexanol.

Transesterification: A new ester and an alcohol.

Scientific Research Applications

2-Heptyl capronate has various applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to induce resistance against pathogens by modulating the jasmonic acid signaling pathway . In other applications, its effects are mediated through its chemical properties as an ester, which allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-heptyl capronate with key analogs, emphasizing molecular properties, applications, and research findings:

*Estimated based on molecular weight trends.

Key Findings from Comparative Analysis

Molecular Size and Physical Properties: this compound’s higher molecular weight (214.34 g/mol) compared to ethyl caproate (144.21 g/mol) suggests lower volatility and a higher boiling point. This aligns with trends in ester chemistry, where longer/branched chains increase molecular stability and reduce evaporation rates.

Applications: Ethyl caproate is a benchmark for food-grade esters, with stringent purity standards (e.g., acid value ≤1.0) . In contrast, this compound’s larger structure may favor niche applications in long-lasting fragrances or specialty solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.